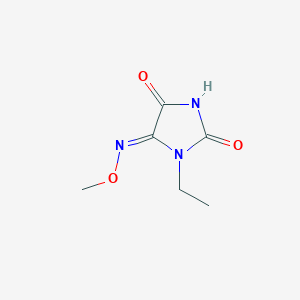![molecular formula C18H19N3 B15282551 N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B15282551.png)
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions. This method allows for the formation of imidazole rings with various substituents .
Another approach involves the use of a Schiff’s base complex nickel catalyst (Ni-C) in a one-pot microwave-assisted synthesis. This method enables the efficient formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(benzylsulfinyl)-2-phenylvinyl)-N’-(2,4-dimethylphenyl)thiourea
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[2-(2-phenylvinyl)benzyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, including the imidazole ring and the phenylvinyl and benzyl groups
Eigenschaften
Molekularformel |
C18H19N3 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-[[2-[(Z)-2-phenylethenyl]phenyl]methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C18H19N3/c1-2-6-15(7-3-1)10-11-16-8-4-5-9-17(16)14-21-18-19-12-13-20-18/h1-11H,12-14H2,(H2,19,20,21)/b11-10- |
InChI-Schlüssel |
IVGPSYOVMFVZNW-KHPPLWFESA-N |
Isomerische SMILES |
C1CN=C(N1)NCC2=CC=CC=C2/C=C\C3=CC=CC=C3 |
Kanonische SMILES |
C1CN=C(N1)NCC2=CC=CC=C2C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


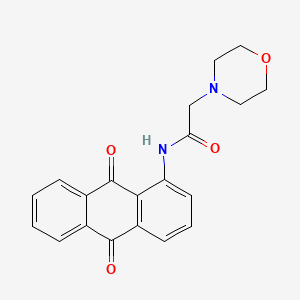
![2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282484.png)
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
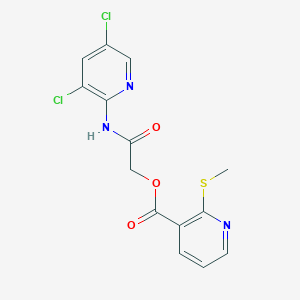
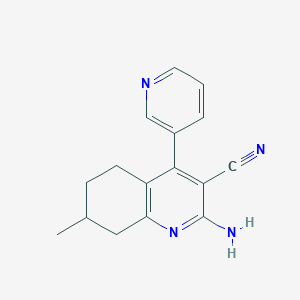
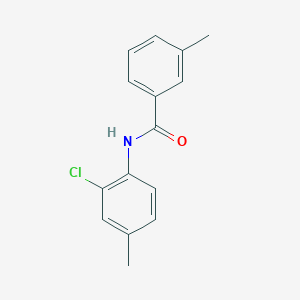

![4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B15282509.png)
![4-(Aminocarbonyl)-1-(2-{[4-(aminocarbonyl)-1-pyridiniumyl]methyl}benzyl)pyridinium](/img/structure/B15282525.png)
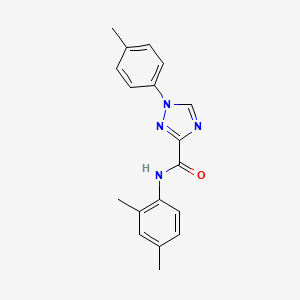
![3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282534.png)
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)

